

Assessing the Genotoxicity of Dipropyl Sulfate: A Comparative Guide with Other Alkyl Sulfates

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Compound of Interest

Compound Name: *Dipropyl sulfate*

Cat. No.: *B1346888*

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This guide provides a comparative assessment of the genotoxicity of **Dipropyl sulfate** alongside its better-studied analogues, Dimethyl sulfate (DMS) and Diethyl sulfate (DES). While comprehensive quantitative data for **Dipropyl sulfate** is not publicly available, this document summarizes the existing knowledge on the genotoxicity of these alkylating agents, details the standard experimental protocols for genotoxicity testing, and illustrates the cellular pathways involved in DNA damage and repair.

Executive Summary

Dimethyl sulfate and Diethyl sulfate are well-characterized genotoxic agents, classified as probable human carcinogens. They are direct-acting alkylating agents that induce mutations and chromosomal damage across a wide range of test systems. In contrast, there is a significant lack of publicly available quantitative data on the genotoxicity of **Dipropyl sulfate**. While some sources indicate it may be genotoxic, the absence of concentration-response data from standardized assays, such as the Ames test, micronucleus assay, and chromosomal aberration test, prevents a direct quantitative comparison with DMS and DES. This guide compiles the available qualitative and quantitative information for DMS and DES to serve as a benchmark for any future assessment of **Dipropyl sulfate**.

Comparative Genotoxicity Data

The following tables summarize the available quantitative genotoxicity data for Dimethyl sulfate and Diethyl sulfate. No quantitative data for **Dipropyl sulfate** was found in publicly available literature.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

Compound	Test Strain	Metabolic Activation (S9)	Concentration Range	Result
Dimethyl sulfate	S. typhimurium TA100	Without	0.1 - 10 µL/plate	Positive, dose-dependent increase in revertants
S. typhimurium TA1535	Without	0.1 - 5 µL/plate	Positive	
Diethyl sulfate	S. typhimurium TA100	Without	0.1 - 10 µL/plate	Positive, dose-dependent increase in revertants ^{[1][2]}
S. typhimurium TA1535	Without	1 - 10 µL/plate	Positive ^[1]	
Dipropyl sulfate	Not Available	Not Available	Not Available	No data available

Table 2: In Vitro Micronucleus Assay Data

Compound	Cell Line	Metabolic Activation (S9)	Concentration Range	Result
Dimethyl sulfate	Human Lymphocytes	Without	10 - 100 µg/mL	Positive, induction of micronuclei[3]
Diethyl sulfate	Human Lymphocytes	Without	0.1 - 3 mM	Positive, induction of micronuclei[2][4]
CHO Cells	Not Specified	Not Specified	Positive	
Dipropyl sulfate	Not Available	Not Available	Not Available	No data available

Table 3: In Vitro Chromosomal Aberration Assay Data

Compound	Cell Line	Metabolic Activation (S9)	Concentration Range	Result
Dimethyl sulfate	Human Lymphocytes	Without	100 µg/m³ (worker exposure)	Positive, increased chromosomal aberrations[5]
Mammalian Cells (in vitro)	Without	Not Specified	Positive[3]	
Diethyl sulfate	Human Lymphocytes	Without	0.1 - 3 mM	Positive, induction of hypodiploidy, hyperdiploidy, and polyploidy[2][4]
Mammalian Cells (in vitro)	Not Specified	Not Specified	Positive for structural aberrations[2]	
Dipropyl sulfate	Not Available	Not Available	Not Available	No data available

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. The protocol is based on the OECD Test Guideline 471.

- **Test Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) and are selected to detect different types of mutations.
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to a range of concentrations of the test substance, along with a negative (vehicle) control and a positive control.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking the required amino acid. The plates are incubated for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells, following the OECD Test Guideline 473.

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) are used.

- **Exposure:** Cells are exposed to at least three concentrations of the test substance, along with positive and negative controls, for a defined period. The test is conducted with and without S9 metabolic activation.
- **Metaphase Arrest:** After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
- **Harvesting and Staining:** Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
- **Analysis:** At least 200 metaphases per concentration are analyzed under a microscope for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

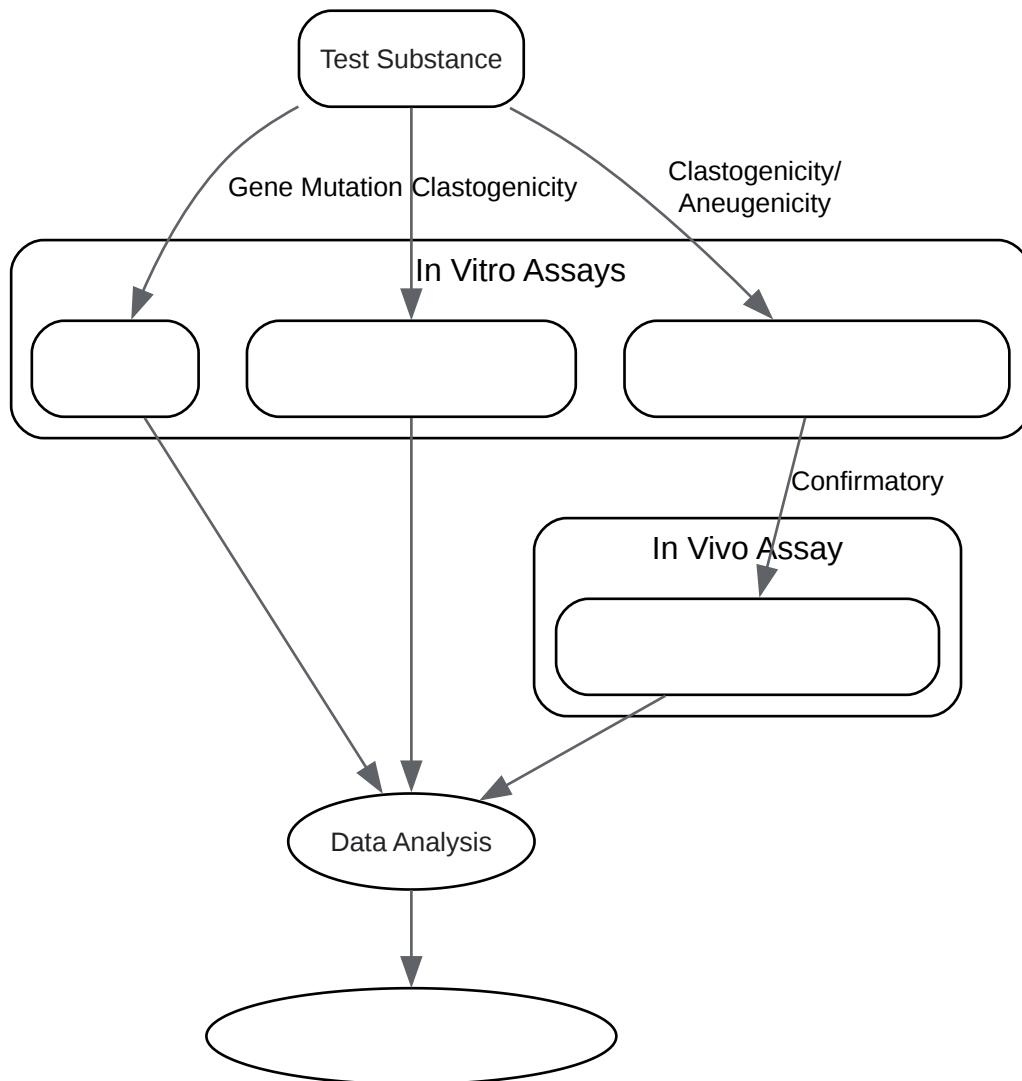
In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, as described in OECD Test Guideline 474.

- **Animal Model:** Typically, mice or rats are used.
- **Administration:** The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a range of doses. A vehicle control and a positive control group are also included.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- **Slide Preparation and Staining:** Smears are prepared and stained with a dye that allows for the differentiation of polychromatic (immature) and normochromatic (mature) erythrocytes and the visualization of micronuclei.
- **Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a genotoxic effect.

Visualizations

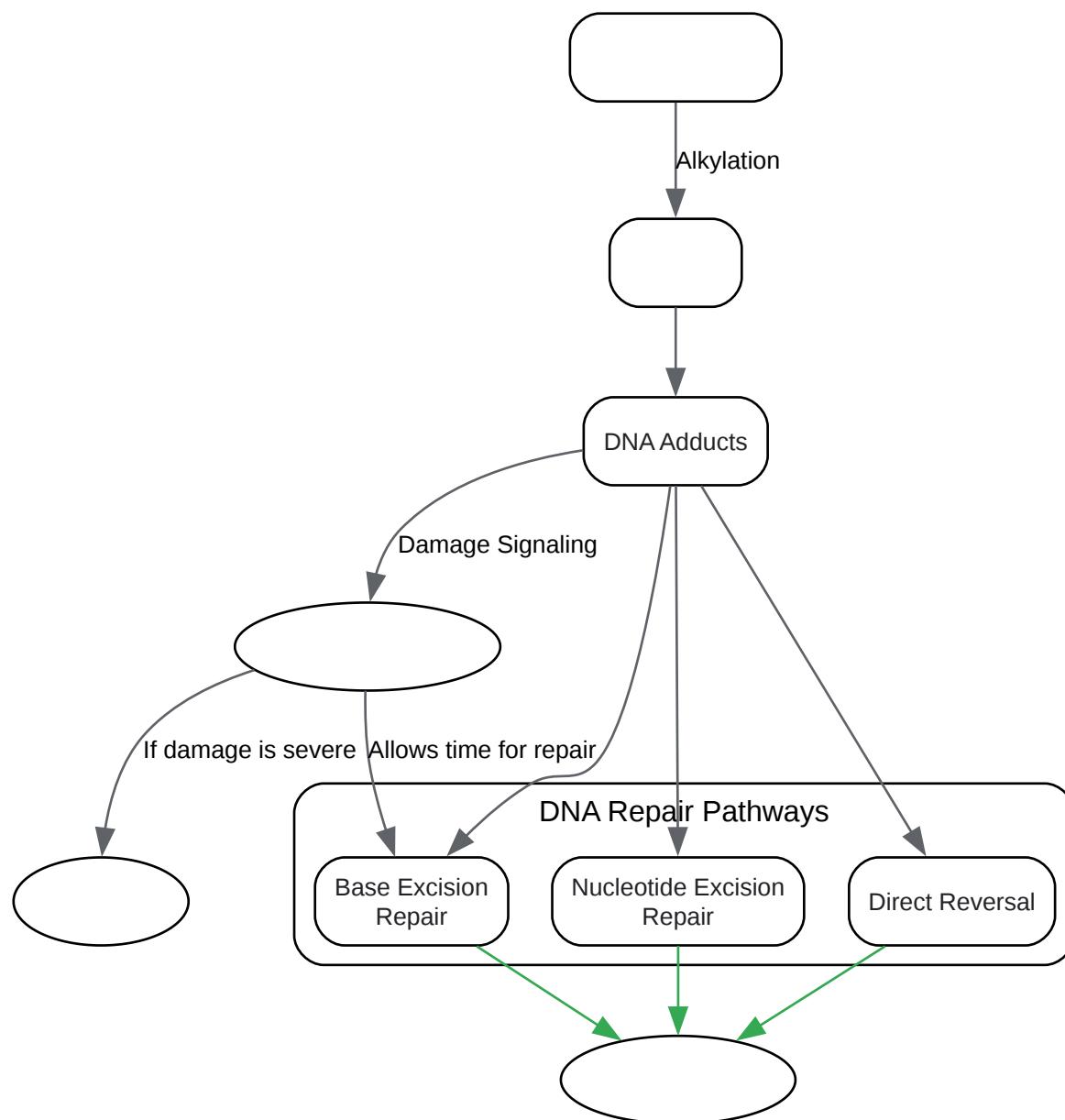
Experimental Workflow for Genotoxicity Assessment



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Caption: A typical workflow for assessing the genotoxicity of a chemical substance.

Signaling Pathway of DNA Damage and Repair by Alkylating Agents



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Caption: Simplified signaling pathway of DNA damage and repair induced by alkylating agents.

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